N3-PhAc-OH

描述

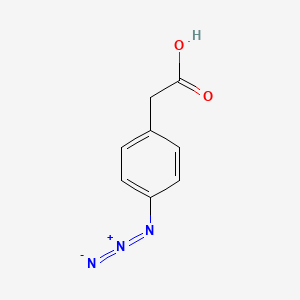

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-azidophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKGBHZEZFKXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-PhAc-OH: A Phenylacetylated Azido-Hydroxyproline Derivative

Disclaimer: The compound "N3-PhAc-OH" is not found in the public chemical literature under this specific name. This guide has been constructed based on a plausible interpretation of the name as a derivative of hydroxyproline (B1673980) containing a phenylacetyl group and an azide (B81097) group at the 3-position. The information presented herein is a scientifically informed projection based on the known properties of its constituent chemical moieties and related proline analogs. The proposed structure is (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid .

This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological significance of this compound, a novel derivative of hydroxyproline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a synthetic amino acid analog built on a hydroxyproline scaffold. The structure incorporates a phenylacetyl group attached to the nitrogen atom of the pyrrolidine (B122466) ring and an azide group at the 3-position.

Molecular Structure:

-

IUPAC Name: (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid

-

Molecular Formula: C13H14N4O4

-

Canonical SMILES: C1=CC=C(C=C1)CC(=O)N2C(C(C(C2)O)N=[N+]=[N-])C(=O)O

Physicochemical Properties:

A summary of the predicted and known physicochemical properties of related compounds is presented in Table 1. These values provide an estimate of the expected properties of this compound.

| Property | Value | Source |

| Molecular Weight | 290.28 g/mol | Calculated |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donors | 2 | Predicted |

| Hydrogen Bond Acceptors | 6 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 120 Ų | Predicted |

| N-phenylacetyl-l-proline amide MW | 232.28 g/mol | [1] |

| L-phenylalanyl-L-hydroxyproline MW | 278.30 g/mol | [2] |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methods for the modification of proline and hydroxyproline derivatives.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available (2S, 4R)-4-hydroxy-L-proline.

Workflow for the Synthesis of this compound:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Protection of the Carboxylic Acid: The carboxylic acid of (2S, 4R)-4-hydroxy-L-proline is first protected, for example, as a methyl or benzyl (B1604629) ester, to prevent its reaction in subsequent steps. This can be achieved using standard esterification conditions (e.g., methanol (B129727) with thionyl chloride).

-

N-Phenylacetylation: The secondary amine of the proline ring is then acylated with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

-

Activation of the 3-Hydroxyl Group: The hydroxyl group at the 3-position is a poor leaving group and must be activated for nucleophilic substitution. This can be accomplished by converting it to a mesylate or tosylate by reacting the intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

-

Azide Substitution: The activated hydroxyl group is displaced by an azide group via an SN2 reaction using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis with a base like lithium hydroxide, followed by acidification.

Characterization: The final product should be purified by chromatography and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Biological Activity Screening

Given the structural features of this compound, it could be screened for various biological activities. Proline analogs have been explored as inhibitors of various enzymes and as probes for protein structure.[3][4]

Potential Screening Targets:

-

Prolyl Hydroxylase Inhibition: The hydroxyproline scaffold suggests that this compound could interact with prolyl hydroxylases, enzymes involved in processes like collagen synthesis and the degradation of hypoxia-inducible factor (HIF).[5]

-

Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit enzymes where proline or its derivatives are known to play a role in substrate recognition or catalysis.

-

Anticancer Activity: Some proline analogs have shown antitumor activity.[3] this compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

Signaling Pathways and Mechanisms of Action

The biological effects of proline analogs can be complex, often involving their misincorporation into proteins or their interaction with specific enzymes. The presence of the azide group also opens up the possibility of using this compound as a chemical probe for "click chemistry" applications to identify its binding partners in a cellular context.

Hypothetical Mechanism of Action via HIF-1α Stabilization:

If this compound acts as an inhibitor of prolyl hydroxylases (PHDs), it could lead to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for degradation. Inhibition of PHDs would prevent this degradation, leading to the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.

Figure 2: Potential signaling pathway involving this compound as a PHD inhibitor.

Conclusion

This compound represents a novel, synthetically accessible proline analog with potential for biological activity. Its structure, combining a phenylacetyl group for potential hydrophobic interactions and an azide group for chemical biology applications, makes it an interesting candidate for further investigation. The proposed synthetic route and biological screening strategies provide a framework for future research into this and related compounds. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new therapeutic agents.

References

- 1. N-phenylacetyl-l-proline amide | C13H16N2O2 | CID 129778551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-phenylalanyl-L-hydroxyproline | C14H18N2O4 | CID 25227056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Derivatives and Analogs [sigmaaldrich.com]

- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]

(4-Azidophenyl)acetic Acid in Bioconjugation: An In-depth Technical Guide

(4-Azidophenyl)acetic acid is a versatile bifunctional molecule increasingly utilized in bioconjugation, a key process in drug development, diagnostics, and fundamental biological research. Its structure, featuring a carboxylic acid group and an azide (B81097) moiety, allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. The azide group then serves as a handle for highly specific and efficient "click chemistry" reactions, enabling the attachment of a wide array of functionalities, including reporter molecules, therapeutic agents, and affinity tags. This guide provides a comprehensive technical overview of the principles, applications, and experimental protocols associated with the use of (4-Azidophenyl)acetic acid in bioconjugation.

Core Principles and Applications

The utility of (4-Azidophenyl)acetic acid in bioconjugation stems from its ability to participate in two distinct and orthogonal chemical transformations.

1. Amine-Reactive Conjugation: The carboxylic acid group of (4-Azidophenyl)acetic acid can be readily activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester efficiently reacts with primary amines on biomolecules, such as the ε-amino groups of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the deprotonation of the amine groups, making them nucleophilic.[1]

2. Bioorthogonal Click Chemistry: The azide group introduced onto the biomolecule via (4-Azidophenyl)acetic acid is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups. This allows for a second, highly specific conjugation reaction with a molecule containing a complementary functional group, typically an alkyne. The most prominent of these "click chemistry" reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[2] The reaction is highly efficient, proceeds under mild, aqueous conditions, and has a broad functional group tolerance.[2] The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed reaction, with rate enhancements of 107 to 108.[2]

-

SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.

The dual functionality of (4-Azidophenyl)acetic acid makes it a valuable tool for a variety of bioconjugation applications, including:

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for visualization and detection.

-

Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Proteomics: Introducing affinity tags for the enrichment and identification of specific proteins or protein complexes.[3]

-

Cell Surface Engineering: Modifying the surface of living cells to study cellular processes or for targeted cell delivery.[4][5]

Quantitative Data

The efficiency and outcome of bioconjugation reactions are influenced by various parameters. The following tables summarize key quantitative data related to the use of (4-Azidophenyl)acetic acid and related click chemistry reactions.

Table 1: General Reaction Parameters for Bioconjugation

| Parameter | NHS Ester-Amine Coupling | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| pH | 7.2 - 8.5[1] | 4 - 12[2] |

| Temperature | Room Temperature or 4°C[1] | Room Temperature |

| Reaction Time | 1 - 4 hours or overnight[6] | 1 - 4 hours[7] |

| Solvent | Aqueous buffers (phosphate, bicarbonate, borate)[1] | Aqueous buffers, organic co-solvents (e.g., DMSO, t-BuOH) |

Table 2: Kinetic Data for Click Chemistry Reactions

| Reaction | Second-Order Rate Constant (k₂) | Notes |

| Uncatalyzed Azide-Alkyne Cycloaddition | ~10⁻⁷ - 10⁻⁸ M⁻¹s⁻¹ | Very slow reaction, requires high temperatures. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1 - 100 M⁻¹s⁻¹ | Significant rate acceleration with a copper catalyst.[2] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in using (4-Azidophenyl)acetic acid for bioconjugation.

Protocol 1: Synthesis of (4-Azidophenyl)acetic Acid NHS Ester

This protocol describes the activation of the carboxylic acid group of (4-Azidophenyl)acetic acid to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

(4-Azidophenyl)acetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Stir plate and stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (4-Azidophenyl)acetic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF in a round bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

If EDC was used, the reaction mixture can be washed with water to remove the water-soluble urea (B33335) byproduct.

-

Extract the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica (B1680970) gel chromatography.

Protocol 2: Protein Conjugation with (4-Azidophenyl)acetic Acid NHS Ester

This protocol details the conjugation of the activated (4-Azidophenyl)acetic acid to a protein via its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

(4-Azidophenyl)acetic acid NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Desalting column (e.g., PD-10)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

-

Prepare a stock solution of (4-Azidophenyl)acetic acid NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

-

Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. A 10-20 fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Determine the protein concentration and the degree of labeling (DOL) of the resulting azido-modified protein using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the azidophenyl group (around 250 nm).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azido-modified protein.

Materials:

-

Azido-modified protein

-

Alkyne-containing molecule of interest (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270) (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

In a microcentrifuge tube, combine the azido-modified protein and the alkyne-containing molecule in the desired molar ratio (typically a 2-5 fold excess of the alkyne).

-

Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in the reaction buffer.

-

Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 50-250 µM.[7]

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[7]

-

Incubate the reaction at room temperature for 1-4 hours.

-

The reaction can be quenched by adding a chelating agent like EDTA.

-

Purify the final bioconjugate from excess reagents and catalyst using a suitable method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

Caption: Experimental workflow for bioconjugation using (4-Azidophenyl)acetic acid.

Caption: Logical relationship of components in the bioconjugation process.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. thno.org [thno.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to Protein Labeling with Azido-Functionalized Phenylacetic Acid Derivatives

This in-depth technical guide provides a comprehensive overview of protein labeling using azido-functionalized phenylacetic acid derivatives, with a focus on their application in modern proteomics, drug development, and cellular biology. This document is intended for researchers, scientists, and drug development professionals who are new to this advanced labeling technique.

Introduction to Azido-Based Protein Labeling

Protein labeling is a fundamental technique for studying protein function, interactions, localization, and dynamics. Traditional methods often lack site-specificity and can perturb the natural function of the protein. The introduction of bioorthogonal chemical handles, such as the azide (B81097) group (N₃), has revolutionized the field. Azido-functionalized reagents, particularly those based on a phenylacetic acid scaffold, offer a versatile platform for protein modification.

There are two primary strategies for employing azido-phenylacetic acid derivatives in protein labeling:

-

Photoaffinity Labeling: Aryl azides, including phenyl azides, are photoreactive.[1][2][3] Upon exposure to UV light, they form a highly reactive nitrene intermediate that can covalently bind to interacting molecules in close proximity.[3] This is particularly useful for capturing transient protein-protein interactions.[1][2] The unnatural amino acid p-azido-L-phenylalanine (pAzF) can be genetically incorporated into proteins to serve as a site-specific photo-crosslinker.[4][5][6]

-

Bioorthogonal Ligation ("Click Chemistry"): An azido (B1232118) group can be introduced onto a protein surface through the reaction of an N-hydroxysuccinimidyl (NHS) ester of an azido-functionalized molecule with primary amines (e.g., lysine (B10760008) residues).[7][8] This azide then serves as a handle for a highly specific and efficient "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule like a fluorophore or biotin.[4][7]

This guide will focus on the latter approach, which is more common for targeted labeling and visualization, and aligns with the likely interpretation of "N3-PhAc-OH" as a precursor to an amine-reactive labeling reagent.

Core Principles and Chemical Workflow

The fundamental principle involves a two-step process. First, the protein of interest is covalently modified with an azido-containing linker. Second, a reporter molecule with a complementary reactive group (an alkyne) is attached via click chemistry.

Quantitative Data Summary

The efficiency of labeling is influenced by several factors, including protein concentration, reagent molar excess, pH, and reaction time. The following tables summarize typical reaction parameters and expected outcomes.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations ( > 2.5 mg/mL) generally lead to higher labeling efficiency.[9] |

| Molar Excess of NHS Ester | 10 to 20-fold | A 20-fold molar excess is a good starting point for initial experiments.[7] This may need to be optimized for each specific protein.[10] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | The optimal pH for NHS ester reactions is 8.3-8.5.[11] Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the reaction.[10] |

| Reaction Time | 1-4 hours at RT or overnight at 4°C | For unstable proteins, a longer incubation at a lower temperature is recommended.[11][12] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The stock solution of the NHS ester should be prepared immediately before use.[7][10] |

Table 1: Recommended Parameters for Amine-Reactive Labeling with Azido-PhAc-NHS Ester.

| Parameter | Recommended Range | Notes |

| Molar Excess of Alkyne Probe | 2 to 10-fold | A 5-10 fold molar excess of the alkyne reporter over the estimated number of azide groups is recommended.[7] |

| Copper(I) Source (for CuAAC) | Copper(II) Sulfate | Typically used with a reducing agent like sodium ascorbate (B8700270).[8] |

| Copper Concentration | 0.1 - 1 mM | The final concentration of CuSO₄ should be within this range.[7] |

| Copper Ligand | THPTA | A copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) ion and improve reaction efficiency.[8] |

| Reaction Time (Click) | 1-2 hours at RT | Reactions are generally fast and efficient at room temperature.[8] |

Table 2: Recommended Parameters for CuAAC Click Chemistry Conjugation.

Experimental Protocols

This protocol describes the covalent attachment of the azide handle to the protein of interest.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

Azido-Phenylacetic Acid N-hydroxysuccinimidyl (Azido-PhAc-NHS) Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is free from amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into PBS. Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.

-

Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of Azido-PhAc-NHS Ester in anhydrous DMSO.[7]

-

Labeling Reaction: Add a 20-fold molar excess of the Azido-PhAc-NHS Ester stock solution to the protein solution.[7] For example, for 1 mL of a 5 mg/mL (50 µM) protein solution, add 10 µL of the 100 mM stock solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]

-

Purification: Remove the excess, unreacted labeling reagent by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9] The azide-labeled protein will elute in the void volume.

This protocol describes the "click" reaction to attach a fluorescent reporter to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1) in PBS

-

Alkyne-fluorophore (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

-

Sodium Ascorbate (500 mM stock in water, prepare fresh)

-

THPTA ligand (100 mM stock in water)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (at a 5-10 fold molar excess), and the THPTA ligand (to a final concentration of 1 mM).[8]

-

Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[8]

-

Initiate Click Reaction: Add the freshly prepared CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

-

Final Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis to obtain the final product.

Applications in Research and Drug Development

The ability to specifically label proteins with a wide range of functionalities opens up numerous applications:

-

Fluorescence Microscopy: Visualize the localization and trafficking of proteins within live cells.

-

Flow Cytometry: Quantify cell populations based on the expression of a labeled surface protein.

-

Protein Purification and Immobilization: The azide handle can be used to immobilize proteins on surfaces for interaction studies or to purify them from complex mixtures.

-

Drug Development: This methodology is crucial for the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[7][8]

Signaling Pathways

While the labeling process itself does not directly involve a signaling pathway, the labeled proteins can be used to study a multitude of cellular signaling events. For example, a fluorescently labeled growth factor can be used to track its binding to a cell surface receptor and subsequent internalization, which are key initial steps in many signaling cascades.

Conclusion

Protein labeling with azido-phenylacetic acid derivatives is a powerful and versatile technique. By leveraging the specificity of amine-reactive chemistry and the efficiency of bioorthogonal click reactions, researchers can precisely attach a wide variety of probes to their proteins of interest. This enables sophisticated experiments to elucidate protein function, map interaction networks, and develop novel therapeutic agents. This guide provides the foundational knowledge and protocols for scientists to begin incorporating this valuable tool into their research.

References

- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biotium.com [biotium.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N3-Functionalized Linkers in Advanced Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of N3-functionalized phenylacetic acid derivatives, exemplified by the closely related and well-documented N3-L-Citrulline-OH (N3-L-Cit-OH), in the synthesis of next-generation Antibody-Drug Conjugates (ADCs). The introduction of an azide (B81097) (N3) moiety onto the linker backbone facilitates the use of bioorthogonal "click chemistry," a powerful tool for creating homogeneous, stable, and potent ADCs. This document details the underlying chemistry, presents comparative quantitative data, provides comprehensive experimental protocols, and visualizes key processes to support the rational design and development of advanced targeted cancer therapies.

Core Principles: The Power of Bioorthogonal Chemistry in ADC Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability in circulation, its payload release mechanism, and its overall therapeutic index.

Traditional ADC synthesis methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact their pharmacokinetic properties and efficacy. The use of N3-functionalized linkers, such as N3-L-Cit-OH, addresses this challenge by enabling highly efficient and site-specific conjugation through click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach allows for the creation of homogeneous ADCs with a precisely controlled DAR.

The resulting 1,2,3-triazole ring formed via click chemistry acts as a stable peptide bond isostere, enhancing resistance to plasma carboxylesterases while maintaining susceptibility to cleavage by lysosomal proteases like cathepsin B within the tumor cell. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization.

Data Presentation: A Comparative Analysis of Linker Technologies

The selection of a linker and conjugation strategy is a critical decision in ADC design. The following tables summarize key quantitative data to facilitate a direct comparison of different technologies.

Table 1: Comparative In Vitro Plasma Stability of ADC Linkers

| Linker Type | Linker Example | Stability in Human Plasma | Key Findings |

| Peptidomimetic (Triazole) | N3-Val-Cit derived | High | The triazole ring enhances stability against plasma proteases.[1] |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | High | Highly stable in human plasma but can be less stable in mouse plasma.[2] |

| Protease-Sensitive | Valine-Alanine (Val-Ala) | High | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[] |

| pH-Sensitive | Hydrazone | Moderate | Stable at physiological pH but hydrolyzes in the acidic environment of endosomes. |

| Redox-Sensitive | Disulfide | Moderate to Low | Susceptible to reduction by glutathione, with potential for premature drug release. |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| ADC | Target Antigen | Cell Line | Linker Chemistry | Payload | IC50 (nM) |

| ADC with Triazole Linker | HER2 | BT-474 | Val-Cit (Peptidomimetic) | MMAE | ~0.01 - 0.1 |

| Adcetris® (Brentuximab Vedotin) | CD30 | Karpas-299 | Val-Cit (Cleavable) | MMAE | 14.3 |

| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | SMCC (Non-cleavable) | DM1 | 33 |

| Anti-HER2 ADC | HER2 | HER2+ cells | Sulfatase-cleavable | MMAE | 61 |

Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[1][4]

Table 3: Comparison of Conjugation Technologies - Yield and DAR

| Conjugation Technology | Typical DAR Range | Homogeneity | Typical Conjugation Efficiency |

| Click Chemistry (e.g., SPAAC) | Precise (e.g., 2 or 4) | High | >90% |

| Lysine-Based | 0-8 (average ~3.5) | Heterogeneous | Variable |

| Cysteine-Based (Engineered) | Precise (e.g., 2 or 4) | High | 70-95% |

| Enzymatic Ligation (e.g., Sortase) | Precise | High | 70-95% |

Experimental Protocols

Detailed methodologies for the synthesis of an ADC using an N3-functionalized linker and subsequent characterization are provided below.

Synthesis of N3-Val-Cit-PAB-Payload Moiety

This multi-step chemical synthesis involves the solid-phase synthesis of the Val-Cit dipeptide, followed by solution-phase coupling with a self-immolative spacer (p-aminobenzyl carbamate (B1207046) - PABC) and the cytotoxic payload.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS):

-

Swell Rink amide resin in N,N-dimethylformamide (DMF).

-

Couple Fmoc-Cit-OH, followed by Fmoc-Val-OH using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).

-

Couple an Fmoc-PABC moiety.

-

Cleave the peptide-PABC construct from the resin using a cleavage cocktail (e.g., TFA/TIS/Water).

-

Precipitate and purify the crude product.

-

-

Payload Conjugation:

-

Activate the PABC hydroxyl group (e.g., with p-nitrophenyl chloroformate).

-

React the activated linker with the payload (e.g., Monomethyl Auristatin E - MMAE) in the presence of a non-nucleophilic base.

-

Purify the final N3-Val-Cit-PABC-Payload construct by reverse-phase HPLC.

-

ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-containing linker-payload to an antibody functionalized with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).

Protocol:

-

Antibody Preparation:

-

Prepare the DBCO-functionalized monoclonal antibody in an azide-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) at a concentration of 5-10 mg/mL.

-

-

Drug-Linker Preparation:

-

Prepare a 10-20 mM stock solution of the purified N3-Val-Cit-PAB-Payload in anhydrous DMSO.

-

-

Conjugation Reaction:

-

To the antibody solution, add a 5 to 10-fold molar excess of the drug-linker stock solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing.

-

-

Purification:

-

Remove unreacted drug-linker using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a suitable formulation buffer.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Assess aggregation using SEC. A monomeric purity of >98% is desirable.

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.

Protocol:

-

Incubation:

-

Spike the ADC into human plasma at a final concentration of approximately 100 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).

-

-

Sample Analysis (LC-MS for DAR Measurement):

-

Isolate the ADC from plasma proteins using immuno-affinity capture (e.g., magnetic beads coated with anti-human IgG).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured ADC.

-

Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADC on an antigen-positive cancer cell line.

Protocol:

-

Cell Seeding:

-

Seed antigen-positive cancer cells into a 96-well plate and allow them to adhere overnight.

-

-

ADC Treatment:

-

Treat the cells with serial dilutions of the ADC and appropriate controls.

-

-

Incubation:

-

Incubate the plate for 72-120 hours.

-

-

MTT Assay:

-

Add MTT solution and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and pathways described in this guide.

Conclusion

The incorporation of N3-functionalized linkers, such as N3-L-Cit-OH, into ADC design represents a significant advancement in the field of targeted cancer therapy. By leveraging the power of click chemistry, these building blocks enable the creation of homogeneous, peptidomimetic linkers that exhibit superior plasma stability compared to traditional dipeptide linkers. This mitigates the risk of premature payload release and associated off-target toxicity. The resulting triazole-citrulline motif retains the essential characteristic of being a substrate for lysosomal cathepsins, ensuring targeted drug release within the tumor cell. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to developing the next generation of safer and more effective Antibody-Drug Conjugates.

References

An In-depth Technical Guide to Azide-Containing Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organic azides are high-energy, versatile functional groups that have become indispensable tools in modern organic synthesis.[1] Characterized by the linear azide (B81097) moiety (–N₃), these compounds serve as precursors for a wide array of nitrogen-containing molecules, including amines, amides, and various heterocycles.[2][3][4] Their unique reactivity is harnessed in numerous powerful transformations, most notably the Staudinger ligation and azide-alkyne cycloaddition reactions, often referred to as "click chemistry".[4] This guide provides a comprehensive overview of the synthesis, key reactions, and safe handling of azide-containing reagents, tailored for professionals in research and drug development.

Critical Safety Precautions

The high nitrogen content of the azide group renders many low molecular weight organic azides potentially explosive.[4][5] They can be sensitive to heat, light, pressure, and shock.[5][6] Therefore, strict adherence to safety protocols is paramount.

Core Safety Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses or goggles, and a lab coat. For highly toxic azides, using silver shield gloves under nitrile gloves is recommended. Work should be conducted in a chemical fume hood, preferably behind a blast shield.[5][7]

-

Handling: Use plastic or ceramic spatulas for transferring solid azides to avoid the formation of highly explosive heavy metal azides.[5][8] Never scratch solid azides.[6]

-

Solvent Choice: Avoid using chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.[5][8]

-

Reaction Conditions: Avoid mixing azides with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[6][8]

-

Storage: Store azide-containing compounds away from heat, light, and incompatible materials such as acids, heavy metals, and strong oxidizing agents. Storage below room temperature is recommended.[5][6]

-

Waste Disposal: Never pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[7] All azide-containing waste must be collected in separate, clearly labeled containers and disposed of through an official chemical waste program.[7][8] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[8]

Synthesis of Organic Azides

The preparation of organic azides can be achieved through several reliable methods. The choice of method depends on the starting material and the desired azide's structure (alkyl, aryl, or acyl). Flow chemistry methods are increasingly being developed to allow for the safe, in-situ generation and use of these energetic compounds.[9]

| Starting Material | Reagent(s) | Reaction Type | Typical Yield (%) | Reference(s) |

| Alkyl Halide (R-X) | Sodium Azide (NaN₃) | SN2 Substitution | 80-95 | [10] |

| Primary Amine (R-NH₂) | Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide | Diazo Transfer | 70-98 | [11] |

| Aryl Diazonium Salt (Ar-N₂⁺) | Sodium Azide (NaN₃) | Substitution | High | [1] |

| Epoxide | Sodium Azide (NaN₃), NH₄Cl | Ring-opening | 85-95 | [12] |

| Aryl Halide (Ar-X) | Sodium Azide (NaN₃), Cu(I) catalyst | Nucleophilic Aromatic Substitution | 60-90 | [13] |

| Aldehyde (R-CHO) | Iodine Azide (IN₃) | Azidation | 70-97 | [11] |

Experimental Protocol: Synthesis of Benzyl (B1604629) Azide from Benzyl Bromide

This protocol describes a standard SN2 displacement reaction to form an alkyl azide.

-

Materials :

-

Benzyl bromide (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMF.

-

Add benzyl bromide to the solution dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Separate the layers. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude product to high temperatures during solvent removal.

-

-

Purification : The crude benzyl azide can often be used directly in the next step. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.

Key Reactions and Applications

Organic azides are precursors to a multitude of important chemical transformations.

The Staudinger Reaction

Discovered by Hermann Staudinger, this reaction involves the treatment of an organic azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane intermediate.[14][15] Subsequent hydrolysis of this intermediate provides a mild and efficient method for reducing azides to primary amines, known as the Staudinger Reduction.[10][14] This method is advantageous when other reducible functional groups are present in the molecule.[10]

The iminophosphorane intermediate can also be trapped with electrophiles, such as carbonyl compounds, in a process known as the aza-Wittig reaction to form imines.[4][16] A variation called the Staudinger Ligation is a powerful bio-orthogonal reaction used to label biomolecules by forming a stable amide bond.[]

| Reaction | Reactants | Product | Key Features |

| Staudinger Reduction | 1. Organic Azide2. Phosphine (e.g., PPh₃)3. Water | Primary Amine | Mild reduction, tolerant of many functional groups.[10] |

| Aza-Wittig Reaction | 1. Organic Azide2. Phosphine3. Carbonyl Compound | Imine | Forms C=N bonds.[16] |

| Staudinger Ligation | 1. Azide2. Engineered Phosphine (with ester trap) | Amide | Bio-orthogonal, used in chemical biology.[14][] |

Experimental Protocol: Staudinger Reduction of Benzyl Azide to Benzylamine

-

Materials :

-

Benzyl azide (1.0 eq)

-

Triphenylphosphine (1.1 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

-

Procedure :

-

Dissolve benzyl azide in THF in a round-bottom flask.

-

Add triphenylphosphine in one portion. Effervescence (N₂ evolution) should be observed.

-

Stir the reaction at room temperature for 2-4 hours until the azide is consumed (monitor by TLC or IR spectroscopy; the azide stretch at ~2100 cm⁻¹ will disappear).

-

Add water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the iminophosphorane.

-

Remove THF under reduced pressure.

-

Add ethyl acetate and 1 M HCl to the residue. Transfer to a separatory funnel and separate the layers. The product amine will be in the aqueous layer as the hydrochloride salt.

-

Wash the aqueous layer with ethyl acetate to remove triphenylphosphine oxide.

-

Basify the aqueous layer to pH > 10 with 1 M NaOH.

-

Extract the free amine with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Azide-Alkyne Cycloadditions (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[4] This reaction is known for its high efficiency, reliability, and biocompatibility.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, pioneered by Sharpless and Meldal, exclusively forms the 1,4-disubstituted triazole isomer with high yields.[18] It is widely used in drug discovery, materials science, and bioconjugation.[18][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cytotoxicity of the copper catalyst in living systems, Bertozzi developed a copper-free version using strained cyclooctynes (e.g., DBCO, BCN).[18][] The ring strain of the alkyne accelerates the reaction, making it truly bio-orthogonal.[18][20]

Experimental Protocol: A Typical CuAAC "Click" Reaction

-

Materials :

-

Alkyl or aryl azide (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (B8700270) (0.10 eq)

-

Solvent system (e.g., t-butanol/water 1:1)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure :

-

In a vial, dissolve the azide and alkyne in the t-butanol/water solvent mixture.

-

In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction should turn from pale blue to a yellow-green color.

-

Stir vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride (to remove copper) and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification : The crude triazole product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of N-Heterocycles

Organic azides are crucial building blocks for a vast range of nitrogen-containing heterocycles beyond triazoles.[2][21] They participate in multicomponent reactions and intramolecular cyclizations to form five- and six-membered rings, including:

These reactions often proceed through thermal or metal-catalyzed decomposition of the azide to generate a reactive nitrene intermediate, or via cycloaddition pathways.[4][22][23] Vinyl azides, in particular, are versatile precursors for synthesizing a large number of these heterocyclic systems.[22]

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Azides in the Synthesis of Various Heterocycles | MDPI [mdpi.com]

- 3. Recent applications and developments of organic azides in total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic azide - Wikipedia [en.wikipedia.org]

- 5. ucd.ie [ucd.ie]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Azide synthesis by diazotransfer [organic-chemistry.org]

- 12. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]

- 13. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 20. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 21. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]

- 23. benthamdirect.com [benthamdirect.com]

N3-PhAc-OH: A Technical Guide to its Discovery, Synthesis, and Initial Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated "N3-PhAc-OH" represents a specialized chemical entity at the forefront of biochemical research, likely an abbreviation for a derivative of phenylacetic acid incorporating an azide (B81097) (N3) and a hydroxyl (OH) group. While "this compound" is not a standardized chemical name and does not correspond to a singular, universally recognized compound in public chemical databases, its nomenclature strongly suggests a role as a bespoke chemical probe. Such molecules are frequently designed for sophisticated applications in chemical biology, particularly in the realms of photoaffinity labeling and click chemistry, to elucidate biological pathways and identify novel drug targets.

This guide synthesizes the available information on related chemical structures, such as azido-phenylacetic acid derivatives, to provide a comprehensive overview of the likely discovery, synthesis, and initial research applications of a compound fitting the description of this compound.

Discovery and Rationale for Development

The conceptual development of molecules like this compound stems from the need for advanced tools in chemical biology to study complex biological systems. The incorporation of specific functional groups—the azide and hydroxyl moieties on a phenylacetic acid scaffold—is a deliberate design choice to impart specific functionalities.

-

The Phenylacetic Acid (PhAc) Scaffold : Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities. They are found in nature as plant auxins and antimicrobial agents produced by insects.[1][2] In medicinal chemistry, the phenylacetic acid moiety is a building block for numerous drugs, including diclofenac (B195802) and ibuprofen.[2] Its presence in this compound suggests that the compound may be designed to interact with biological targets that recognize this structural motif.

-

The Azide (N3) Group : The azide group is a cornerstone of modern chemical biology due to its utility in two primary areas:

-

Photoaffinity Labeling (PAL) : Aryl azides are well-established photocrosslinkers.[3] Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently bind to nearby molecules, such as the binding pocket of a protein.[4][5] This allows for the permanent "tagging" and subsequent identification of interacting partners.

-

Click Chemistry : The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the conjugation of the azide-containing probe to reporter molecules (e.g., fluorophores, biotin) for visualization or purification.[6][7][8]

-

-

The Hydroxyl (OH) Group : The hydroxyl group can serve several purposes. It can increase the water solubility of the molecule, which is advantageous for biological experiments. Furthermore, it can participate in hydrogen bonding interactions within a protein's binding site, potentially increasing the affinity and specificity of the probe.

The combination of these three components in this compound points to its probable function as a highly specialized chemical probe for identifying and characterizing the cellular targets of phenylacetic acid-based bioactive molecules.

Synthesis and Experimental Protocols

The synthesis of a molecule like this compound would likely involve a multi-step process, leveraging established organic chemistry reactions. Below are detailed experimental protocols for the synthesis of a representative azido-phenylacetic acid derivative, which could be adapted to produce this compound.

Table 1: Synthesis of a Representative Azido-Phenylacetic Acid Derivative

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Bromination of Phenylacetic Acid | Phenylacetic acid, N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), Carbon tetrachloride (CCl4), Reflux | To introduce a bromine atom at the alpha-position of the phenylacetic acid, creating a good leaving group for the subsequent step.[9] |

| 2 | Azide Substitution | 2-bromo-2-phenylacetic acid, Sodium azide (NaN3), Dimethylformamide (DMF), Room temperature | To displace the bromide with an azide ion via a nucleophilic substitution (SN2) reaction, forming the azido-phenylacetic acid.[9] |

| 3 | Introduction of Hydroxyl Group (if not already present on starting material) | (Method depends on desired position) e.g., Nitration, followed by reduction and diazotization/hydrolysis | To add a hydroxyl group to the phenyl ring. The specific method would depend on the desired regiochemistry. |

| 4 | Purification | Column chromatography, Recrystallization | To isolate and purify the final this compound product. |

Detailed Experimental Protocol: Synthesis of 2-Azido-2-phenylacetic acid

This protocol is based on the common method for synthesizing alpha-azido acids.[9]

-

Bromination of Phenylacetic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

-

Evaporate the solvent under reduced pressure to obtain crude 2-bromo-2-phenylacetic acid.

-

-

Azide Substitution:

-

Dissolve the crude 2-bromo-2-phenylacetic acid in dimethylformamide (DMF).

-

Add sodium azide (NaN3, 1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-azido-2-phenylacetic acid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Note: The synthesis of a specific isomer of this compound with a hydroxyl group on the phenyl ring would require starting with a correspondingly substituted phenylacetic acid.

Initial Research Applications

The primary applications of a molecule like this compound would be in the field of chemical proteomics to identify and study protein-ligand interactions.

Photoaffinity Labeling (PAL) Workflow

The workflow for a PAL experiment using this compound would typically involve the following steps:

Caption: Photoaffinity labeling experimental workflow.

In this workflow, this compound is first incubated with a biological sample to allow it to bind to its target protein(s). Subsequent exposure to UV light activates the azide group, leading to the formation of a covalent bond between the probe and its target. The labeled protein can then be isolated and identified, for instance, by mass spectrometry.[4][5][10]

Click Chemistry-Based Target Identification

Alternatively, the azide group on this compound can be used in a click chemistry approach, often in combination with techniques like activity-based protein profiling (ABPP).

Caption: Click chemistry workflow for target identification.

This workflow involves treating a biological system with this compound, followed by lysis and the addition of a reporter tag containing a terminal alkyne. The click reaction covalently attaches the reporter tag to the probe-bound protein, enabling its detection and/or enrichment for subsequent identification.[7][8][11]

Quantitative Data

As "this compound" is not a standard compound, there is no specific quantitative data available for it. However, we can present representative data for related compounds used in similar applications.

Table 2: Representative Data for Photoaffinity Probes

| Parameter | Value | Compound Context | Reference |

| Photolysis Wavelength | 254-365 nm | Typical for aryl azides | [4] |

| Half-life of Reactive Intermediate | < 1 ns | Nitrene intermediate from aryl azide | [4] |

| Binding Affinity (Kd) | Varies (nM to µM range) | Dependent on the pharmacophore and target protein | General Knowledge |

Table 3: Representative Data for Click Chemistry Reactions

| Parameter | Value | Reaction Context | Reference |

| Reaction Time (CuAAC) | Minutes to hours | Copper-catalyzed reaction | |

| Reaction Time (SPAAC) | Hours | Strain-promoted (copper-free) reaction | [8] |

| Efficiency | > 95% | Both CuAAC and SPAAC are highly efficient | [8] |

Conclusion

While the specific compound "this compound" is not documented in publicly accessible literature, its constituent parts strongly suggest its identity as a sophisticated chemical probe. By combining the biological relevance of a phenylacetic acid scaffold with the versatile functionalities of an azide and a hydroxyl group, this compound is likely designed for cutting-edge research in chemical biology and drug discovery. The primary applications of such a molecule would be in the identification and characterization of protein targets through techniques like photoaffinity labeling and click chemistry. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists working with or developing similar chemical probes to explore the complex molecular interactions that underpin biological processes.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Photoaffinity Compounds - Enamine [enamine.net]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. 2-Azido-2-phenylacetic acid | 3380-95-8 | Benchchem [benchchem.com]

- 10. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Concepts of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing N3-PhAc-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems with high specificity and efficiency.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living cells and organisms. The primary driving force for this reaction is the high ring strain of cyclooctynes, which significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH. The azide (B81097) and cyclooctyne (B158145) functional groups are bioorthogonal, meaning they do not react with native biological functionalities, ensuring minimal perturbation of the biological system under study.

This guide focuses on the fundamental concepts of SPAAC with a particular emphasis on the use of N3-PhAc-OH (2-azido-2-phenylacetic acid), a small molecule azide reagent that serves as a valuable building block in bioconjugation and drug discovery.

The Reagent: this compound (2-azido-2-phenylacetic acid)

This compound, chemically known as 2-azido-2-phenylacetic acid, is a versatile reagent for introducing an azide moiety for subsequent SPAAC reactions. Its structure features a phenyl group and a carboxylic acid attached to the same carbon as the azide group. This combination of functionalities allows for its incorporation into various molecules of interest, such as peptides, drugs, or probes, through standard chemical modifications of the carboxylic acid group.

Structure:

The presence of the phenyl group classifies it as an aryl azide, which can influence its reactivity in SPAAC compared to aliphatic azides.

Core Principles of SPAAC with this compound

The mechanism of SPAAC is a concerted [3+2] cycloaddition between the 1,3-dipole (the azide group of this compound) and a dipolarophile (the strained alkyne of a cyclooctyne). The release of ring strain in the cyclooctyne is the thermodynamic driving force for the reaction, leading to the formation of a stable, covalent triazole linkage.

Factors Influencing Reaction Kinetics

The rate of a SPAAC reaction is determined by the second-order rate constant (k₂), which is influenced by several factors:

-

Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne ring significantly impact reactivity. More strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), exhibit faster kinetics.[2][3]

-

Azide Electronics: The electronic properties of the azide play a crucial role. Aryl azides, like 2-azido-2-phenylacetic acid, can have different reactivity profiles compared to alkyl azides due to the electronic influence of the aromatic ring.[4] Electron-withdrawing groups on the aryl ring can sometimes increase the reaction rate.

-

Solvent and pH: The reaction medium can affect the rate of SPAAC. While the reaction is generally robust in aqueous buffers, the choice of buffer and pH can influence the kinetics.[5][6]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for biological applications, reactions are typically carried out at physiological temperatures (around 37°C).[3]

Quantitative Data for SPAAC Reactions

The following tables summarize representative second-order rate constants for SPAAC reactions involving aryl azides and various cyclooctynes. While specific data for 2-azido-2-phenylacetic acid is not extensively reported, the data for phenyl azide and its derivatives provide a useful reference for predicting its reactivity.

Table 1: Second-Order Rate Constants (k₂) for SPAAC of Aryl Azides with Common Cyclooctynes

| Cyclooctyne | Azide | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| DBCO | Phenyl Azide | ~0.1 - 0.5 | Various | [4] |

| BCN | Phenyl Azide | ~0.1 - 0.3 | Various | [4] |

| DIBO | Benzyl Azide | 0.31 | Methanol | [7] |

| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | DMSO | [8] |

| m[9+1]CPP | Benzyl Azide* | 9.6 x 10⁻³ | DMSO | [8] |

*Note: Benzyl azide is an alkyl azide but is often used as a standard for comparison. The reactivity of aryl azides can be in a similar range or slightly lower, depending on the specific substituents.

Table 2: Typical SPAAC Reaction Parameters

| Parameter | Recommended Range | Notes | Reference(s) |

| Reactant Ratio (Cyclooctyne:Azide) | 1.1:1 to 10:1 | The more readily available or less critical component is often used in excess. | [9] |

| Temperature | 4°C to 37°C | Higher temperatures increase the rate but may affect biomolecule stability. | [3][9] |

| Reaction Time | 1 to 24 hours | Dependent on reactant concentrations and the intrinsic reactivity of the pair. | [3][10] |

| pH | 7.0 - 8.5 | Higher pH can sometimes accelerate the reaction, but biomolecule stability is paramount. | [3][9] |

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a Small Molecule (e.g., this compound derivative) to a Protein

This protocol describes the conjugation of a protein modified with a cyclooctyne (e.g., DBCO) to a small molecule containing an azide group derived from 2-azido-2-phenylacetic acid.

Materials:

-

DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized small molecule (this compound derivative)

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized small molecule in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a reaction vessel, add the DBCO-functionalized protein to the reaction buffer.

-

Add the stock solution of the azide-functionalized small molecule to the protein solution. A molar excess of the small molecule (e.g., 5-20 fold) is typically used. The final concentration of DMSO should be kept low (e.g., <10% v/v) to maintain protein stability.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, purify the protein conjugate to remove unreacted small molecules and byproducts using SEC or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as mass spectrometry and SDS-PAGE.

-

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC-mediated Fluorescent Imaging

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling via SPAAC using a cyclooctyne-fluorophore conjugate. While this protocol doesn't directly use this compound, it illustrates a common workflow where a small molecule azide could be used for detection after being incorporated into a biological system.

Materials:

-

Mammalian cells of interest

-

Cell culture medium

-

Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO- or BCN-conjugated fluorophore

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.[11]

-

-

Cell Preparation:

-

Gently harvest the cells and wash them twice with PBS to remove unincorporated azide sugar.

-

-

SPAAC Labeling:

-

Resuspend the cells in a buffer compatible with live-cell labeling.

-

Add the DBCO- or BCN-fluorophore to the cell suspension to a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[11]

-

-

Washing:

-

Wash the cells with PBS to remove any unreacted cyclooctyne-fluorophore.

-

-

Analysis:

-

Resuspend the labeled cells in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.

-

Visualizations of Workflows and Pathways

General Experimental Workflow for SPAAC Bioconjugation

Caption: A generalized experimental workflow for a SPAAC bioconjugation reaction.

Logical Relationship for Targeted Drug Delivery using SPAAC

Caption: Logical flow for constructing an Antibody-Drug Conjugate (ADC) via SPAAC.

Signaling Pathway for Metabolic Labeling and Detection

Caption: Pathway of metabolic glycan labeling and subsequent detection via SPAAC.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile tool for chemical biology and drug development. The use of small molecule azide reagents like this compound provides a convenient method for introducing the azide functionality into a wide range of molecules. By understanding the core principles of SPAAC, the factors influencing its kinetics, and by following robust experimental protocols, researchers can effectively harness this bioorthogonal reaction for a multitude of applications, from cellular imaging to the construction of targeted therapeutics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

N3-PhAc-OH safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of 2-Azido-2-phenylacetic Acid (N3-PhAc-OH)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

2-Azido-2-phenylacetic acid, commonly referred to as this compound, is a click chemistry reagent.[1] It possesses an azide (B81097) functional group, making it a valuable tool for bioconjugation and other chemical syntheses.[1]

| Identifier | Value |

| IUPAC Name | 2-azido-2-phenylacetic acid |

| Synonyms | This compound |

| CAS Number | 3380-95-8[1] |

| Molecular Formula | C8H7N3O2[2] |

| Molecular Weight | 177.16 g/mol [2] |

| Chemical Structure | A phenyl group and an azido (B1232118) group attached to the alpha-carbon of acetic acid. |

Hazard Identification and GHS Classification

While a specific GHS classification for 2-azido-2-phenylacetic acid is not available, related compounds and the presence of the azide functional group suggest the following potential hazards.

Based on Azidoacetic Acid:

Based on Phenylacetic Acid:

Hazards Associated with Organic Azides: Organic azides are energetic compounds and should be treated as potentially explosive.[6][7] The primary hazards are associated with their potential for rapid decomposition, which can be initiated by:

The azide ion is also toxic, with a toxicity comparable to cyanide.[6][7]

Physicochemical Data

Quantitative physicochemical data for 2-azido-2-phenylacetic acid is limited. The table below includes data for the related compound, phenylacetic acid, for reference.

| Property | Value (Phenylacetic Acid) |

| Boiling Point | 265 °C[5] |

| Melting Point | 76-78 °C |

| Solubility | Soluble in water. |

| Appearance | Off-white solid (Phenylacetic acid)[9] |

Safe Handling and Storage

Given the potential hazards, strict safety protocols must be followed when handling 2-azido-2-phenylacetic acid.

Engineering Controls:

-

All work should be conducted in a properly functioning chemical fume hood.[8]

-

A safety shield should be used, especially during reactions that are being heated or run at a larger scale.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]

-

Hand Protection: Wear compatible chemical-resistant gloves.[3][6][7]

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[3]

Handling Procedures:

-

Avoid the use of metal spatulas or other metal equipment that could cause friction or form shock-sensitive metal azides.[1][10] Use plastic or ceramic utensils.[8]

-

Do not heat the compound unless absolutely necessary and with appropriate safety measures in place.

-

Avoid grinding or subjecting the material to friction or shock.

-

Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]

-

Never use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.[1][6][7]

Storage:

-

Keep the container tightly sealed.

-

Store away from incompatible materials, especially strong acids and heavy metals.[1]

First Aid Measures

These first aid measures are based on general chemical handling and information from related compounds.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9] |